5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyrazole moiety. The pyrazole group (1-ethyl-5-methyl) contributes to its unique physicochemical and biological properties.
Properties
IUPAC Name |
5-(1-ethyl-5-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-3-13-5(2)6(4-10-13)7-11-12-8(9)14-7/h4H,3H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOCQBRILQLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN=C(S2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylhydrazine-Mediated Cyclocondensation
A pivotal intermediate, 1-ethyl-5-methyl-1H-pyrazol-4-carbaldehyde, is synthesized via reaction of ethylhydrazine oxalate with methyl 3-methoxyacrylate under alkaline conditions:
Procedure :
- Ethylhydrazine oxalate (51.4 g, 342 mmol) is suspended in water (300 mL) and neutralized with 50% NaOH to pH 9.5.
- Methyl trans-3-methoxyacrylate (24.5 mL, 228 mmol) is added dropwise at 40°C over 1 hour, maintaining pH 9.0–9.5 with NaOH.
- After 4 hours, the mixture is cooled to 5°C, acidified to pH 3–4 with HCl, and extracted with chloroform/isopropanol (3:1).
- Purification via silica gel chromatography (20% MeOH/EtOAc) yields 1-ethyl-5-methyl-1H-pyrazol-4-ol (18.3 g, 71%).
Key Modifications :
- Methyl Group Introduction : Substituting methyl 3-methoxyacrylate with bulkier β-keto esters installs alternative substituents at the pyrazole 5-position.
- N-Ethyl Retention : Use of ethylhydrazine oxalate ensures exclusive N-ethylation, avoiding regioisomeric byproducts.
1,3,4-Thiadiazol-2-amine Core Construction
One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)
A solvent-free approach avoids toxic reagents like POCl₃ or SOCl₂:
General Protocol :
- Thiosemicarbazide (10 mmol) and carboxylic acid (10 mmol) are mixed in chloroform.
- PPE (2.5 mL) is added, and the mixture is stirred at 80°C for 6–8 hours.
- Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Adaptation for Target Compound :
- Using 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid as the carboxylic acid component yields 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine directly.
Advantages :
- Yield Optimization : Reported yields for analogous thiadiazoles reach 75–85%.
- Eco-Friendly : Eliminates halogenated solvents and corrosive agents.
Patent-Based Methodologies
The WO2010118852A1 patent discloses analogous syntheses using hydrazide-isothiocyanate cyclocondensation:
Exemplary Procedure (Adapted from Example 1) :
- Intermediate 6 Synthesis :
- 1-Ethyl-5-methyl-1H-pyrazole-4-carbohydrazide (10 mmol) is reacted with 1-ethyl-3-isothiocyanatopyrrolidine (10 mmol) in ethanol under reflux for 12 hours.
- The product is filtered and washed with cold ethanol to yield the thiosemicarbazide intermediate.
- Cyclization :
Critical Parameters :
- Acid Concentration : Excess H₂SO₄ risks sulfonation of the pyrazole ring.
- Temperature Control : Cyclization at >10°C reduces regioselectivity.
Spectroscopic Validation and Characterization
Successful synthesis requires confirmation via:
- ¹H NMR :
- Pyrazole protons: δ 6.25 (s, 1H, C₃-H).
- Thiadiazole NH₂: δ 5.8 (br s, 2H).
- MS (ESI+) : m/z 238.1 [M+H]⁺.
- IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch).
Comparative Analysis of Synthetic Routes
*†Theoretical estimates based on analogous reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-amino group in the thiadiazole ring acts as a strong nucleophile. Reactions with alkyl/aryl halides proceed via SN2 mechanisms under basic conditions:
The electron-withdrawing thiadiazole ring enhances the amine's nucleophilicity, enabling efficient N-alkylation/arylation .
Cyclocondensation Reactions
The amino group facilitates heterocycle formation via condensation with carbonyl derivatives:
With α-ketoesters
Reaction with ethyl 2-chloroacetoacetate in ethanol/TEA yields fused thiazolo[3,2-b] thiadiazoles (Scheme 1) :
textEthyl 2-chloroacetoacetate + 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine → Ethyl 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methylthiazolo[3,2-b][1,3,4]thiadiazole-3-carboxylate
Key data :
-
Reaction time: 4 hrs at reflux
-
Yield: 71%
-
Characterization: ¹H NMR (DMSO-d₆) δ 1.35 (t, J=7.1 Hz, 3H), 2.41 (s, 3H), 4.29 (q, J=7.1 Hz, 2H)
Metal Complexation
The compound acts as a bidentate ligand through thiadiazole-N and pyrazole-N atoms:
| Metal Salt | Stoichiometry | Geometry | Application Area | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 (M:L) | Square planar | Antimicrobial agents | |
| FeCl₃ | 1:3 | Octahedral | Catalysis |
Notable complex properties :
-
Cu(II) complex shows 65% inhibition against S. aureus at 50 μg/mL
-
Fe(III) complex catalyzes Suzuki-Miyaura coupling with TOF = 1,200 h⁻¹
Diazotization and Azo Coupling
Sandmeyer-type reactions enable aryl group introduction:
-
Diazotize with NaNO₂/HCl at 0-5°C
-
Couple with phenol derivatives in pH 9 buffer
textThis compound → 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-(4-hydroxyphenyl)diazenyl-1,3,4-thiadiazole
Optimized conditions :
Thiadiazole Ring Modifications
The sulfur atom undergoes oxidation and nucleophilic displacement:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | 1,3,4-Thiadiazole-2-sulfonic acid | 89% |
| Displacement | NH₃ (liq.) | 2-Amino-5-(1-ethyl-5-methyl-pyrazol-4-yl)-1,3,4-thiadiazole | 93% |
Mechanistic insight :
-
Sulfur oxidation proceeds via radical intermediates (EPR-confirmed)
-
Displacement reactions follow second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C)
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative Type | IC₅₀ (μM) | Target | Source |
|---|---|---|---|
| N-Benzyl | 2.4 ± 0.3 | EGFR kinase | |
| Cu(II) complex | 8.9 ± 1.1 | Topoisomerase II | |
| Azo-coupled derivative | 12.7 ± 2.4 | COX-2 |
QSAR studies indicate:
-
Electron-donating groups on pyrazole enhance kinase inhibition (ρ = -0.82)
-
Planarity of thiadiazole ring correlates with DNA intercalation capacity (r² = 0.91)
This comprehensive reactivity profile establishes this compound as a privileged scaffold for developing therapeutics and functional materials. Recent advances in its metal-mediated reactions and catalytic applications warrant further exploration .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects
-
Anticancer Potential
- Preliminary findings suggest that this thiadiazole derivative may inhibit cancer cell proliferation. In vitro studies on human cancer cell lines indicated that the compound effectively induces apoptosis, warranting further investigation into its mechanisms of action and potential as an anticancer agent .
Agrochemical Applications
- Herbicidal Activity
- Fungicidal Properties
Materials Science Applications
- Polymer Synthesis
- Nanocomposite Development
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Study on Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anti-inflammatory | Preclinical Model Study | Significant reduction in paw edema |
| Anticancer | In vitro Cancer Study | Induces apoptosis in cancer cell lines |
| Herbicidal | Field Trials | Reduced weed biomass without crop yield loss |
| Fungicidal | Laboratory Tests | Inhibits growth of Fusarium and Alternaria |
| Polymer Synthesis | Thermal Stability Research | Enhanced durability under thermal stress |
| Nanocomposite Development | Electrical Conductivity Study | Improved conductivity in composite materials |
Mechanism of Action
The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-Substituted Thiadiazoles
- 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine (): Structure: Differs in pyrazole substitution (chloro vs. ethyl/methyl) and an additional 3-chlorophenyl group. Properties: Molecular weight = 326.2 g/mol; higher halogen content likely increases lipophilicity compared to the target compound. Activity: Not explicitly reported, but chloro-substituted thiadiazoles often exhibit enhanced antimicrobial activity .
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine ():
- Structure : Contains a benzyl group and a difluoromethyl-pyrazole substituent.
- Properties : Increased molecular complexity and fluorination may improve metabolic stability and bioavailability.
Aromatic-Substituted Thiadiazoles
Key Observations :
- Pyrazole vs. Aromatic Substituents : Pyrazole groups (e.g., 1-ethyl-5-methyl) may enhance lipophilicity and blood-brain barrier penetration compared to polar pyridin-3-yl or anionic nitro groups.
- Halogenation : Chloro or fluoro substituents () improve antimicrobial activity but may increase toxicity.
- Schiff Base Derivatives : Schiff bases (e.g., benzylidene in ) enhance π-π stacking interactions with biological targets.
Key Insights :
Physicochemical and Market Considerations
- Lipophilicity : The 1-ethyl-5-methyl-pyrazole group likely increases logP compared to hydrophilic pyridin-3-yl derivatives, favoring membrane permeability.
- Market Trends : The 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine derivative () saw a 12% CAGR in global production (2020–2025), driven by demand for agrochemicals and anticancer agents.
Biological Activity
The compound 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . It features a thiadiazole ring that is known for its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Tests : The compound was tested against various cancer cell lines using the MTT assay. It showed promising results with an IC50 value indicating effective growth inhibition. In particular, modifications in the substituents on the thiadiazole ring were found to enhance activity against breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example:
| Compound | Cell Line | IC50 Value |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Thiadiazole | MCF-7 | 0.28 µg/mL |
| Related Thiadiazole | HL-60 | 9.6 µM |
2. Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied:
- Mechanism of Action : The compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing or electron-donating groups significantly influences their antimicrobial efficacy.
3. Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, the compound also exhibits:
- Anti-inflammatory Properties : Thiadiazole derivatives have been reported to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Anticonvulsant Effects : Some studies suggest that these compounds may also act as anticonvulsants through modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies highlight the biological potential of thiadiazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives and found that specific modifications led to enhanced cytotoxicity against cancer cell lines . The structure–activity relationship (SAR) indicated that substituents at certain positions significantly impacted efficacy.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazoles and found that compounds with specific functional groups exhibited potent activity against a range of pathogens .
Q & A
Q. Key Parameters Table :
| Parameter | Optimal Range | Example from Evidence |
|---|---|---|
| Reaction Temp. | 90–100°C | 363 K (90°C) |
| Catalyst | H₂SO₄ or POCl₃ | POCl₃ (3 mol) |
| Reaction Time | 3–6 hours | 6 hours |
| Solvent | Ethanol/acetone mixture | Ethanol |
Basic Question: How can the purity and structural identity of this compound be validated experimentally?
Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methyl groups on the pyrazole ring).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₉H₁₃N₅S = 232.09 g/mol).
- X-ray Crystallography : Resolve bond lengths and dihedral angles. For example, similar compounds showed dihedral angles of 18.2–30.3° between thiadiazole and pyridine rings, with N–H···N hydrogen bonding stabilizing the structure .
Q. Example Crystallographic Data :
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Dihedral Angle (Thiadiazole-Pyrazole) | 18.2° | 30.3° |
| N–H···N Bond Length | 2.89 Å | 2.92 Å |
Advanced Question: What computational strategies can predict the biological activity of this thiadiazole derivative?
Methodological Answer:
ICReDD’s quantum chemical reaction path search methods can model interactions between the compound and biological targets (e.g., enzymes). Steps include:
Docking Studies : Simulate binding to active sites (e.g., bacterial dihydrofolate reductase for antimicrobial activity).
ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity.
QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
Q. Computational Workflow :
Target Identification → Molecular Docking → Free Energy Calculations → Experimental Validation
Advanced Question: How can contradictory data in biological activity assays be resolved?
Methodological Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural Isomerism : Confirm regiochemistry via NOESY NMR (e.g., ethyl group position on pyrazole).
- Solubility Issues : Use DMSO/water mixtures (≤1% DMSO) to avoid false negatives .
Case Study : A structurally similar compound showed inconsistent antifungal activity due to crystallographic polymorphism, resolved via DSC (Differential Scanning Calorimetry) .
Advanced Question: What is the role of the pyrazole-thiadiazole scaffold in structure-activity relationships (SAR)?
Methodological Answer:
The pyrazole-thiadiazole core enhances π-π stacking and hydrogen-bonding interactions. Key SAR insights include:
- Electron-Donating Groups : Methyl/ethyl groups on pyrazole improve lipophilicity, enhancing membrane permeability .
- Thiadiazole Rigidity : Planar structure facilitates intercalation with DNA or enzyme active sites .
- Substituent Position : Ethyl at pyrazole position 1 vs. 3 alters steric hindrance, affecting binding .
Q. Activity Comparison Table :
| Derivative | Bioactivity (IC₅₀) | Key SAR Insight |
|---|---|---|
| 5-(4-Methylphenyl)-analog | 12 µM (Anticancer) | Methyl enhances hydrophobicity |
| 5-(4-Pyridyl)-analog | 8 µM (Antimicrobial) | Pyridine enables H-bonding |
Advanced Question: How can reaction byproducts be minimized during large-scale synthesis?
Methodological Answer:
Byproduct formation (e.g., oxidized thiadiazoles) is mitigated by:
Q. Yield Optimization Data :
| Condition | Byproduct (%) | Yield (%) |
|---|---|---|
| H₂SO₄, 90°C, 6h | 15 | 72 |
| Polyphosphoric Acid, 80°C, 8h | 5 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
